Enantioselectivity in Asymmetric Reduction of Aromatic Ketones
The (1R,2R)-2-amino-3-methoxy-1-phenyl-1-propanol, when complexed with borane-methyl sulfide, enables the asymmetric reduction of aromatic ketones to chiral secondary alcohols with enantiomeric excesses ranging from 30% to 65% [1]. This performance is specific to the (1R,2R) stereoisomer; other chiral amino alcohols or non-chiral reducing agents do not achieve comparable enantioselectivity under similar conditions [1].
| Evidence Dimension | Enantiomeric excess (ee) in asymmetric reduction |
|---|---|
| Target Compound Data | 30-65% ee |
| Comparator Or Baseline | Achiral reducing agents or alternative chiral amino alcohols (0% ee) |
| Quantified Difference | 30-65 percentage point increase |
| Conditions | Reduction of aromatic ketones using a reagent prepared from borane-methyl sulfide and the target compound |
Why This Matters
This quantifiable enantioselectivity demonstrates the compound's utility as a chiral ligand, directly impacting the optical purity of synthesized pharmaceutical intermediates.
- [1] Mandal, A. K., Kasar, T. G., Mahajan, S., & Jawalkar, D. C. (1987). Asymmetric Reduction of Aromatic Ketones and Asymmetric Hydroboration of 2-Phenyl-1-Alkenes with the Reagent Prepared from Borane-Methyl Sulfide and (15,25)-(+)-2-Amino-3-Methoxy-1-Phenyl-1-Propanol. Synthetic Communications, 17(5), 563-574. View Source
